![molecular formula C32H35F2N3O2 B11033726 2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B11033726.png)
2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone
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Overview
Description
2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound with a unique structure that includes fluorinated aromatic rings, a piperazine moiety, and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of bis(4-fluorophenyl)methanone with piperazine under controlled conditions to form the bis(4-fluorophenyl)methyl piperazine intermediate.
Quinoline Derivative Synthesis: The quinoline derivative is synthesized separately, often involving the methoxylation and alkylation of a quinoline precursor.
Coupling Reaction: The final step involves coupling the piperazine derivative with the quinoline derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine moieties.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
- Reduction
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Properties
Molecular Formula |
C32H35F2N3O2 |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C32H35F2N3O2/c1-22-20-32(2,3)37(29-14-13-27(39-4)19-28(22)29)30(38)21-35-15-17-36(18-16-35)31(23-5-9-25(33)10-6-23)24-7-11-26(34)12-8-24/h5-14,19-20,31H,15-18,21H2,1-4H3 |
InChI Key |
UWXVQERPWHPLKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)(C)C |
Origin of Product |
United States |
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